2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of action
Imidazoles and purines interact with a variety of biological targets. For instance, imidazoles are known to interact with nitric oxide synthase and various enzymes . Purines, on the other hand, are involved in numerous biological processes and can interact with various enzymes and receptors .
Mode of action
The mode of action of imidazoles and purines can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazoles and purines are involved in numerous biochemical pathways. For example, purines play a crucial role in energy transfer and storage, signal transduction, and regulation of enzyme activity .
Pharmacokinetics
The ADME properties of imidazoles and purines can vary greatly depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazoles and purines depend on their specific targets and mode of action. They can lead to changes in cellular signaling, enzyme activity, gene expression, and more .
Action environment
The action, efficacy, and stability of imidazoles and purines can be influenced by various environmental factors such as pH, temperature, the presence of other molecules, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This is followed by further functionalization to introduce the ethoxyethyl, trimethyl, and phenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A related compound with similar structural features but different functional groups.
Indole derivatives: Compounds that share the indole ring structure but differ in their substituents and biological activities.
Uniqueness
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-(2-ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-28-12-11-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAFTPMSXKKAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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